Clarithromycin related compound Z
Description
Systematic Nomenclature and Molecular Formula
This compound represents a distinct chemical entity within the broader family of clarithromycin-related impurities and degradation products. The compound is characterized by the molecular formula C₃₇H₆₈N₂O₁₃ with a corresponding molecular weight of 748.94 daltons. This molecular composition indicates a structural modification from the parent clarithromycin molecule, which possesses the formula C₃₈H₆₉NO₁₃ and molecular weight of 747.96 daltons.
The systematic nomenclature for this compound follows established International Union of Pure and Applied Chemistry conventions for complex macrolide structures. The compound maintains the characteristic macrocyclic lactone ring system typical of erythromycin derivatives while incorporating specific structural modifications that distinguish it from the parent clarithromycin molecule.
The relationship between this compound and other members of this series can be illustrated through comparative molecular weight analysis. Clarithromycin related compound A (6,11-di-O-methylerythromycin A) exhibits a molecular formula of C₃₉H₇₁NO₁₃ with molecular weight 761.98 daltons. This compound represents a dimethylated derivative of the parent erythromycin structure and serves as a critical reference standard for pharmaceutical analysis.
Clarithromycin impurity D (N-desmethyl clarithromycin) demonstrates the molecular formula C₃₇H₆₇NO₁₃ and molecular weight 733.94 daltons, representing a demethylation product that commonly occurs during metabolic processes. Similarly, clarithromycin impurity E maintains the same molecular formula as compound A but represents a different structural isomer.
The oxime-containing impurities, including this compound and clarithromycin impurity L (9Z-oxime), represent a distinct subclass characterized by the presence of oxime functional groups that significantly alter their chromatographic and spectroscopic properties. These compounds require specialized analytical conditions for accurate detection and quantification due to their unique chemical properties.
| Compound | Molecular Formula | Molecular Weight | CAS Number | Chemical Classification |
|---|---|---|---|---|
| Clarithromycin | C₃₈H₆₉NO₁₃ | 747.96 | 81103-11-9 | Parent compound |
| Compound A | C₃₉H₇₁NO₁₃ | 761.98 | 81103-14-2 | Dimethylated derivative |
| Compound D | C₃₇H₆₇NO₁₃ | 733.94 | 101666-68-6 | Demethylated product |
| Compound L (9Z-oxime) | C₃₈H₇₀N₂O₁₃ | 762.98 | 127253-05-8 | Oxime derivative |
| Compound Z | C₃₇H₆₈N₂O₁₃ | 748.94 | Not specified | Related impurity |
Crystallographic and Spectroscopic Data (Nuclear Magnetic Resonance, Mass Spectrometry, High-Performance Liquid Chromatography)
The analytical characterization of this compound requires sophisticated instrumental techniques to establish its molecular identity and purity specifications. High-performance liquid chromatography represents the primary analytical method for quantitative determination and purity assessment of this compound in pharmaceutical applications.
Nuclear magnetic resonance spectroscopy provides critical structural information for clarithromycin-related compounds, with proton nuclear magnetic resonance and carbon-13 nuclear magnetic resonance techniques offering complementary data for complete structural elucidation. The complex macrocyclic structure of these compounds generates characteristic chemical shift patterns that enable definitive identification and differentiation from closely related structural analogs.
Mass spectrometric analysis contributes essential molecular weight confirmation and fragmentation pattern data for structural characterization. The molecular ion peak at mass-to-charge ratio 748.94 confirms the molecular formula assignment for this compound. Advanced mass spectrometric techniques, including tandem mass spectrometry and high-resolution accurate mass analysis, provide additional structural confirmation through fragmentation pathway analysis.
Chromatographic separation methods have been extensively developed for clarithromycin impurity analysis, with reversed-phase high-performance liquid chromatography serving as the standard analytical approach. Method development studies have focused on optimizing mobile phase composition, column selection, and detection parameters to achieve adequate resolution between closely related structural isomers.
The crystallographic properties of clarithromycin-related compounds, including compound Z, are influenced by their complex three-dimensional structures and multiple hydrogen bonding capabilities. Storage temperature requirements at negative twenty degrees Celsius reflect the thermal sensitivity of these compounds and the need to prevent degradation during long-term storage.
Analytical method validation for this compound follows established pharmaceutical guidelines, with particular emphasis on specificity, linearity, accuracy, precision, and robustness parameters. These validation studies ensure that analytical methods can reliably detect and quantify compound Z at the low concentration levels typically encountered in pharmaceutical quality control applications.
Properties
Molecular Formula |
C37H68N2O13 |
|---|---|
Molecular Weight |
748.94 |
Origin of Product |
United States |
Preparation Methods
Methylation of Erythromycin Derivatives
The synthesis of clarithromycin involves selective methylation of erythromycin A’s 6-OH group. However, overmethylation at the 11-OH position leads to compound Z. Key factors influencing this side reaction include:
-
Methylating agent excess : Use of >1.75 moles methyl iodide per mole of erythromycin oxime increases 6,11-dimethylation.
-
Base selection : Potassium hydroxide promotes 6-OH specificity, while stronger bases like sodium hydride favor 11-OH methylation.
-
Solvent systems : Dimethyl sulfoxide (DMSO) stabilizes the transition state for 6-methylation, whereas ethers like diethyl ether increase 11-methylation risk.
Table 1: Methylation Conditions and Compound Z Formation
Synthesis and Control of (Z)-Isomer Oxime Impurity
Oxime Formation Dynamics
Clarithromycin 9-oxime exists as (E)- and (Z)-isomers , with the (Z)-form (compound Z) forming preferentially under acidic conditions. The isomerization equilibrium depends on:
-
Reaction pH : Neutral to slightly basic conditions (pH 6.5–7.0) favor (E)-oxime, while pH <5.5 increases (Z)-isomer to >15%.
-
Temperature : Prolonged heating above 50°C promotes (Z)-isomer formation via keto-enol tautomerism.
-
Hydroxylamine source : Hydroxylamine hydrochloride with sodium acetate buffer reduces (Z)-isomer to <1.2% compared to free hydroxylamine.
Table 2: Oxime Isomer Distribution Under Varied Conditions
| Conditions | Temp (°C) | pH | Reaction Time (h) | (E)-Isomer (%) | (Z)-Isomer (%) |
|---|---|---|---|---|---|
| NH₂OH·HCl, NaOAc | 25 | 6.8 | 24 | 98.5 | 1.2 |
| NH₂OH, HCl | 55 | 4.2 | 28 | 85.0 | 15.0 |
| NH₂OH, NaOH | 30 | 9.0 | 12 | 97.0 | 0.9 |
Industrial-Scale Mitigation Strategies
Crystallization-Induced Purification
Post-synthetic purification effectively reduces compound Z:
Chromatographic Separation
-
Silica gel chromatography : Ethyl acetate/hexane (3:7) resolves (Z)-oxime isomers, achieving >95% (E)-oxime purity.
-
Ion-exchange resins : Amberlite IRA-400 selectively binds 6,11-dimethyl impurities via sulfonic acid interactions.
Analytical Monitoring and Validation
HPLC Methodologies
Mass Spectrometry Confirmation
Case Study: Large-Scale Production
A 100 kg batch of clarithromycin was synthesized via:
-
Oxime formation : Erythromycin A (270 kg) reacted with hydroxylamine hydrochloride (162 kg) at pH 6.5–7.0, yielding 85% (E)-oxime with 0.97% (Z)-isomer.
-
Methylation : KOH (1.2 eq) and methyl iodide (1.75 eq) in DMSO:Et₂O (1:1) at 20°C, achieving 0.8% compound Z.
-
Crystallization : IPA/water (1:1) at 5°C reduced compound Z to 0.3% .
Q & A
Q. How can HPLC be optimized to quantify compound Z and its related impurities?
-
Answer: Use a mobile phase compatible with Clarithromycin and its impurities. Calculate impurity levels using the formula:
where and are masses of the reference standard and sample, and and are peak areas from standard and sample solutions. Total impurities should not exceed 5.0% .
Q. What analytical techniques are essential for characterizing the molecular structure of compound Z?
- Answer: Combine HPLC with mass spectrometry (exact mass: 762.4878 g/mol) and molecular structure analysis (e.g., hydrogen bond donors/acceptors, rotatable bonds) to confirm functional groups and chiral centers. Cross-reference databases like SciFinder or Reaxys for structural validation .
Advanced Research Questions
Q. How can researchers resolve contradictions in structural or purity data across studies on compound Z?
- Answer: Cross-validate findings using orthogonal techniques:
- Nuclear Magnetic Resonance (NMR): Confirm stereochemistry and isomer ratios.
- LC-MS/MS: Detect trace impurities (<0.05% threshold) and validate degradation pathways.
- X-ray crystallography: Resolve ambiguities in chiral centers (e.g., ethanol solvate crystal structures provide packing arrangement insights) .
Q. What strategies minimize by-products like (Z)-isomers during compound Z synthesis?
- Answer:
- Reaction Optimization: Adjust pH to 7–8 to favor (E)-oxime formation .
- Enzyme Engineering: For bioconversion routes, use mutagenesis libraries to enhance substrate specificity and reduce off-target hydroxylation or demethylation (e.g., P450 enzyme sub-libraries) .
Q. How do degradation pathways of Clarithromycin influence the stability of compound Z?
- Answer: Degradation studies show that decladinosylated impurities increase proportionally with Clarithromycin consumption. Monitor hydrolytic stability under accelerated conditions (e.g., high humidity/temperature) and use Arrhenius modeling to predict shelf-life. Stabilizers like antioxidants may mitigate degradation .
Methodological Notes
- Data Reproducibility: Document experimental parameters (e.g., HPLC column type, mobile phase composition) to ensure reproducibility. Include raw chromatograms and spectral data in supplementary materials .
- Ethical Reporting: Distinguish novel findings from literature data. Use past tense for experimental results and present tense for established principles (e.g., "Clarithromycin degrades via hydrolysis" vs. "Our study observed...") .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
